An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2,5-diol
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dithiane-2,5-diol, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. The document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow.
Introduction
1,4-Dithiane-2,5-diol, also known as the stable, cyclic dimer of α-mercaptoacetaldehyde, is a commercially available and widely utilized reagent in organic chemistry.[1] Its structure, featuring both hydroxyl and thioether functionalities, imparts both electrophilic and nucleophilic characteristics, making it a valuable two-carbon synthon.[1][2] This guide will focus on the practical aspects of its preparation and the analytical methods for its characterization.
Physicochemical and Spectroscopic Data
A summary of the essential physical and chemical properties of 1,4-dithiane-2,5-diol is presented below, compiled from various sources.
Table 1: Physicochemical Properties of 1,4-Dithiane-2,5-diol
| Property | Value | Reference(s) |
| IUPAC Name | 1,4-dithiane-2,5-diol | [1][3] |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer | [1][3] |
| CAS Number | 40018-26-6 | [1][3] |
| Molecular Formula | C₄H₈O₂S₂ | [1][3] |
| Molecular Weight | 152.24 g/mol | [1][3] |
| Appearance | White to pale yellow powder/crystalline solid | [1] |
| Melting Point | 130 °C (decomposes) | [1] |
| Solubility | Soluble in polar solvents | [1] |
| InChI Key | YUIOPHXTILULQC-UHFFFAOYSA-N | [1][3] |
Table 2: Spectroscopic Data for 1,4-Dithiane-2,5-diol
| Technique | Data | Reference(s) |
| ¹H NMR | See detailed description below. | [4] |
| ¹³C NMR | Spectra available from various databases. | [5] |
| FTIR (KBr Wafer) | Spectrum available from Aldrich Chemical Company, Inc. | [3] |
| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. | [3] |
| GC-MS (m/z) | Top Peak: 76 | [3] |
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of 1,4-dithiane-2,5-diol exhibits characteristic peaks corresponding to the different protons in the molecule. In a copolyester (PDDD) containing this monomer, the following assignments were made, which are indicative of the monomer itself: the peaks at 2.82-3.37 ppm are attributed to the –CH₂-S protons, while the peaks at 3.7-4.02 ppm and 4.27 ppm are attributed to the –CH₂-O protons and >CH-O protons of 1,4-dithiane-2,5-diol, respectively.[4]
Synthesis of 1,4-Dithiane-2,5-diol
The synthesis of 1,4-dithiane-2,5-diol generally involves the dimerization of 2-mercaptoacetaldehyde.[1] A common laboratory-scale preparation can be adapted from procedures described in the literature. A patented method provides specific details for a high-yield synthesis.[6]
General Synthetic Workflow
The synthesis can be visualized as a two-step process: the formation of the reactive monomer, 2-mercaptoacetaldehyde, followed by its spontaneous dimerization.
Caption: General workflow for the synthesis of 1,4-Dithiane-2,5-diol.
Experimental Protocol
The following protocol is a generalized procedure based on a patented method for the preparation of 1,4-dithiane-2,5-diol.[6]
Materials:
-
Aqueous chloroacetaldehyde solution (9-10% by mass)[6]
-
Sodium hydrosulfide
-
Ice-water bath
-
Reaction vessel with stirring
Procedure:
-
pH Adjustment: The pH of the aqueous chloroacetaldehyde solution is adjusted to 2.5-5.0.[6]
-
Preparation of Sodium Hydrosulfide Solution: Prepare an aqueous solution of sodium hydrosulfide.
-
Initial Cooled Addition: A small portion (2.8-4.2% of the total) of the sodium hydrosulfide solution is added to water in the reaction vessel, which is cooled to below 8°C using an ice-water bath.[6]
-
Controlled Dropwise Reaction: The temperature of the reaction mixture is further lowered to below 5°C. The adjusted chloroacetaldehyde solution and the remaining sodium hydrosulfide solution are then added dropwise simultaneously. The rate of addition is controlled to maintain the desired temperature.[6]
-
Curing: After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the reaction.
-
Isolation and Purification: The crude product is isolated, likely by filtration, and then washed with a dilute hydrochloric acid solution followed by water to remove impurities.[1]
-
Drying: The purified 1,4-dithiane-2,5-diol is dried under a vacuum.[1]
This method is reported to produce 1,4-dithiane-2,5-diol with a yield of ≥90.0% and a purity of ≥97.0%.[6]
Chemical Behavior: Equilibrium with Monomer
A key characteristic of 1,4-dithiane-2,5-diol is its ability to exist in equilibrium with its monomeric form, 2-mercaptoacetaldehyde. This equilibrium can be influenced by factors such as temperature and the presence of a base.[1] This property is fundamental to its utility as a synthon, as the in situ generation of the reactive monomer allows for its participation in various subsequent reactions.[1][2]
Caption: Equilibrium between 1,4-Dithiane-2,5-diol and 2-Mercaptoacetaldehyde.
Applications in Synthesis
1,4-Dithiane-2,5-diol is a versatile building block for the synthesis of a wide range of sulfur-containing heterocycles.[2][7] It participates in various reactions, including:
-
Sulfa-Michael/Aldol Cascade Reactions: It reacts with chalcones in the presence of a bifunctional squaramide catalyst to produce trisubstituted tetrahydrothiophenes.[8][9]
-
[3+3] Cycloaddition: It undergoes diastereoselective [3+3] cycloaddition with azomethine imines, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Synthesis of Thiophene Derivatives: It is used in the synthesis of substituted tetrahydrothiophene (B86538) derivatives and 2-amino-3-(arylsulfonyl)thiophenes, which have potential antiviral and antitumor activities.[8]
-
Synthesis of Lamivudine Intermediate: In the synthesis of the antiviral drug Lamivudine, 1,4-dithiane-2,5-diol is condensed with a chiral glyoxylate (B1226380) derivative to form a key oxathiolane intermediate.[1]
The general workflow for its use in cascade reactions can be illustrated as follows:
Caption: Generalized workflow for the application of 1,4-Dithiane-2,5-diol in cascade reactions.
Conclusion
1,4-Dithiane-2,5-diol is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its unique chemical reactivity as a stable precursor to 2-mercaptoacetaldehyde, makes it an important tool for the construction of complex sulfur-containing molecules. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 5. spectrabase.com [spectrabase.com]
- 6. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]
- 7. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]
- 8. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]
- 9. 1,4-Dithiane-2,5-diol, Mercaptoacetaldehyde dimer | 2,5-Dihydroxy-1,4-dithiane, 97%+ | 40018-26-6 | 2,5-Dihydroxy-1,4-dithiane, 97%+ | Ottokemi™ Product [ottokemi.com]
